Catalog No.
M. Wt
61.08 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

61.08 g/mol



InChI Key





greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
1000000 mg/L
16.37 M
In water, 1X10+6 mg/L at 25 °C (miscible)
Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils
Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin
1000.0 mg/mL
Solubility in water: freely soluble


1-Amino-2-hydroxyethane; 2-Amino-1-ethanol; 2-Aminoethanol; 2-Aminoethyl alcohol; 2-Ethanolamine; 2-Hydroxyethanamine; 2-Hydroxyethylamine; Aminoethanol; Colamine; ETA; Envision Conditioner PDD 9020; Ethanolamine; Ethylolamine; Glycinol; Kolamin; MEA

Canonical SMILES

Ethanolamine (also known as 2-aminoethanol or monoethanolamine) is an organic compound with the chemical formula HOCH2CH2NH2. It belongs to the family of ethanolamines that comprises of compounds with primary or secondary amino groups. Ethanolamine is obtained by the reaction between ethylene oxide and aqueous ammonia or ethanolamine. In this paper, we will discuss the definition and background of ethanolamine, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Ethanolamine is a term derived from ethylene oxide and ammonia. It has been used in various industries such as chemical, pharmaceutical, and cosmetic due to its ability to act as a building block for numerous chemicals and products. It is also used as scrubbing agent in the gas industry. Ethanolamine is used for industrial treatment of gas and as a pH/CO2 buffer agent in food and pharmaceutical products. Ethanolamine has been found to have significant implications in various fields of research and industry such as medicinal chemistry, pharmacology, and nanotechnology.
Ethanolamine is a colorless liquid with an odor similar to that of ammonia. It is highly water soluble and has a boiling point of 171.2 °C. Ethanolamine has a molecular weight of 61.08 g/mol. It has a melting point of −37.7 °C and a density of 1.017 g/mL at 25 °C. The chemical structure of ethanolamine includes a primary amine functional group (-NH2) that enables its involvement in a variety of industrial and scientific applications.
The majority of industrial-scale ethanolamine production occurs through reaction of ethylene oxide and ammonia at high temperature and pressure. The reaction results in the formation of monoethanolamine, diethanolamine, and triethanolamine. As regards characterization, ethanolamine can be analyzed using various spectroscopic techniques, such as TGA, DSC, XRD, FTIR, NMR, and UV-Vis spectroscopy. Techniques such as X-ray diffraction, electron microscopy, and scanning electron microscopy are also used for its characterization.

Various analytical methods are used to detect the presence and purity of ethanolamine. The graphical analysis and principal component analysis method are among the analytical methods that are frequently used for the identification of ethanolamine.
Ethanolamine has been found to have an important role in neurotransmission and as a precursor to a variety of important neurotransmitter substances such as norepinephrine, epinephrine, and dopamine. It exhibits antimicrobial properties and has been found to be toxic to certain bacterial and fungal strains.
The use of ethanolamine in scientific experiments is associated with potential toxicity due to its ability to cause skin, eye, and lung irritation upon inhalation, ingestion, or contact. Ethanolamine can also cause poisoning if not handled properly. It is necessary to adhere to safety and handling requirements when using ethanolamine in scientific experiments.

Ethanolamine has significant applicability in various scientific experiments, including photocatalytic, pharmaceutical, and material science research. It is used as a building block for a variety of chemicals, including pharmaceuticals, surfactants, and cosmetics. In material science research, ethanolamine can be used to synthesize nanoparticles and thin films via sol-gel techniques.
There is ongoing research on ethanolamine in drugs, dyes, and in photocatalysis. Studies have shown the potential use of ethanolamine in the fabrication of polymeric nanocomposites, drug delivery systems, and environmentally-friendly catalysts. Furthermore, research is being conducted on the use of ethanolamine derivatives in the treatment of cancer cells.
Ethanolamine has significant implications in various fields of research and industry, including biomedical applications, material science, agriculture, and environmental technology. In the medical field, ethanolamine and its derivatives are being investigated for their potential use as antitumor agents. Ethanolamine-based sol-gel matrices are being studied for their use in drug delivery applications. In the field of nanotechnology, ethanolamine is being investigated for the synthesis of nanoparticles with possible applications in catalysis, optics, and electronics. Research is being conducted on the potential use of ethanolamine as an alternative to conventional pesticides in agriculture.
Although ethanolamine has several beneficial applications, there are limitations to its use. Ethanolamine is toxic and can cause harm to the environment and to living beings if not handled properly. There is a need for research to explore alternative production methods for ethanolamine that generate less waste and are environmentally friendly. Future directions should also focus on the use of ethanolamine derivatives in the treatment of Alzheimer’s disease and other neurodegenerative disorders. Furthermore, more studies should be conducted to investigate the suitability of ethanolamine in alternative energy production.
In conclusion, ethanolamine is an important chemical compound that has significant applications in various fields of research and industry. It is important to understand its physical and chemical properties, synthesis, and characterizations, as well as its biological properties, toxicity, and safety when conducting scientific experiments. The use of ethanolamine constitutes a significant contribution to scientific and technological advancement, particularly in medicine, agriculture, and nanotechnology. Limitations should be addressed, and future studies should explore alternative methods to enhance the usage of ethanolamine’s potential in many areas of research and industry.

Physical Description

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185°F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
DryPowder, Liquid; Liquid
Colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor.


Colorless, viscous liquid or solid (below 51 °F)



Boiling Point

338 °F at 760 mm Hg (NTP, 1992)
171 °C
171.0 °C
170.3 °C

Flash Point

200 °F (NTP, 1992)
86 °C (187 °F)
185 °F (85 °C) (closed cup)
85 °C c.c.

Vapor Density

2.1 (NTP, 1992) (Relative to Air)
2.1 (Air = 1)
Relative vapor density (air = 1): 2.1


1.016 at 68 °F (USCG, 1999)
1.0180 g/cu cm at 20 °C
Relative density (water = 1): 1.02


-1.31 (LogP)
log Kow = -1.31
-1.31 (estimated)


Unpleasant, ammonia-like

Melting Point

50.5 °F (NTP, 1992)
10.5 °C
10.4 °C
10 °C



GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: 2-Aminoethanol (also known as ethanolamine) is a colorless thick liquid with an unpleasant ammonia-like odor. It can also be a solid below 51 degrees F. 2-Aminoethanol is very soluble in water. USE: 2-Aminoethanol is an important commercial chemical used to remove carbon dioxide and hydrogen sulfide from natural gas and other gases and to make other chemicals, including detergents, soaps, surfactants and corrosion inhibitors. It is a component in machining fluids, hydraulic fracturing fluids used in natural gas extraction, and polishes. 2-Aminoethanol also is a component in household cleaning products and hair coloring and waving products. EXPOSURE: 2-Aminoethanol is a natural component of human and animal urine and foods. Workers making 2-aminoethanol or using products containing 2-aminoethanol may breath in mists or have direct skin contact. People using household cleaning products or hair care and coloring products containing 2-aminoethanol may have skin contact and may breath in mists. If 2-aminoethanol is released to air, it will be degraded by reactions with other chemicals and light. If released to soil, 2-aminoethanol is expected to be mobile, but can be affected by the acidity of the soil. If released to water, it will bind to sediment and suspended particles. It is not expected to move to air from wet soils or water surfaces, but may move to air from dry soils. 2-Aminoethanol will be degraded by microorganisms and will not build up in aquatic organisms. RISK: No reports of injury to workers making or using 2-aminoethanol are available. Redness and swelling of the skin and severe eye injury were found in laboratory animals after direct contact with undiluted 2-aminoethanol. Damage to the lung, liver and kidneys was found in laboratory animals daily breathing in high concentrations of 2-aminoethanol as a vapor or in mists for up to 5 weeks. Inactivity, decreased alertness, and poor appetite were observed in laboratory rats continuously exposed to lower vapor concentrations for 90 days. Deaths occurred in laboratory rats fed a very high concentration of 2-aminoethanol in food for up to 90 days, but a high concentration did not cause death. The potential for 2-aminoethanol to cause cancer, abortions, birth defects, or reproductive effects in laboratory animals has not been studied. The potential for 2-aminoethanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)


Monoethanolamine is a first generation monoethanolamine with antihistaminic property. Ethanolamine competes with free histamine for binding at the histamine (H)-1 receptor thereby acting as an inverse agonist that combines with and stabilizes the inactive form of the H1-receptor thereby shifting the equilibrium toward the inactive state. This leads to a reduction of the negative symptoms brought on by H1-receptor binding.

Vapor Pressure

0.4 mm Hg at 68 °F ; 6 mm Hg at 140° F (NTP, 1992)
0.40 mmHg
0.404 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 53
0.4 mmHg




Other CAS


Associated Chemicals

2-Aminoethanol hydrochloride; 2002-24-6



Biological Half Life

The half-life of the persistent low level of radioactivity in the blood /of dogs administered 14C-ethanolamine/ was 19 days.
Labeled MEA was administered to dogs. ... After 24 hr ... the half-life was 19 days.

Use Classification

EPA Safer Chemical Functional Use Classes -> Specialized Industrial Chemicals
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fire Hazards -> Corrosives, Flammable - 2nd degree
Cosmetics -> Buffering

Methods of Manufacturing

Alkanolamines are typically manufactured from the corresponding olefin oxide and ammonia. Mono-, di-, and trialkanolamines are produced in the reactor and sent to downstream distillation columns for separation. The oxide-ammonia reaction is exothermic. Reaction rates decrease with increased carbon number of the oxide (ethylene oxide > propylene oxide > butylene oxide). Anhydrous or aqueous ammonia may be used, although anhydrous ammonia is typically used to favor monoalkanolamine production. Using anhydrous ammonia requires that the reactor be operated at higher temperature and pressure. Varying the ammonia to oxide ratio is the primary way to shift the product split among the mono-, di-, and trialkanolamines. A high ammonia to oxide ratio favors mono- production.
Prepared on a large scale by ammonolysis of ethylene oxide; ... also from nitromethane and formaldehyde.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
Ethanol, 2-amino-: ACTIVE
Annual Capacity (millions of pounds, Feb, 2005): Seadrift, TX - 430; Taft, LA - 220; Bayport, TX - 45; Port Neches, TX - 350; Plaquemine, LA - 300
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Method: NIOSH 2007, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: 2-aminoethanol; Matrix: air; Detection Limit: 0.005 mg/sample.
Method: NIOSH 3509, Issue 2; Procedure: ion chromatography; Analyte: 2-aminoethanol; Matrix: air; Detection Limit: 7 mg/sample.
Method: OSHA PV2111; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: 2-aminoethanol; Matrix: air; Detection Limit: 0.06 ppm.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Handle and store under inert gas.
Separate from oxidizing materials, acids, and halogens. Store in a cool, dry, well-ventilated location.


... Here we investigated hair dye-induced dermatitis and hair loss using in vivo mouse model to uncover the causative ingredients. Commercially available hair dye products or combination of the ingredients of hair dye product were applied topically for 3 days on the dorsum of the female C57BL/6 mice and, dermatitis and hair loss were examined. The mice treated with hair dye products exhibited unequivocal signs of hair loss and dermatitis. To find out causative ingredients, combinations of the representative components of hair dye including reducing agents, the mixture of dye and monoethanolamine (MEA), ammonia, and hydrogen peroxide (H(2)O(2)) were applied and thereafter, hair loss and dermatitis were evaluated. All the groups treated with the combinations containing H(2)O(2) and neutralized dye mixture manifested hair loss and dermatitis. Subsequent experiments revealed that H(2)O(2) and MEA synergistically induced hair loss and dermatitis. Histological examination showed that oxidative stress may be the mechanism underlying hair-dye induced dermatitis. Consistently, H(2)O(2) and MEA synergistically induced oxidative stress and cytotoxicity in human keratinocytes. These results suggest that H(2)O(2) and MEA may be the key causative ingredients for hair dye-associated dermatitis and hair loss.

Stability Shelf Life

Chemical stability: Absorbs carbon dioxide (CO2) from air. Stable under recommended storage conditions.
Affected by light.


Modify: 2023-08-15

En Route to Zero Emissions for Power and Industry with Amine-Based Post-combustion Capture

David Danaci, Mai Bui, Camille Petit, Niall Mac Dowell
PMID: 34241997   DOI: 10.1021/acs.est.0c07261


As more countries commit to a net-zero GHG emission target, we need a whole energy and industrial system approach to decarbonization rather than focus on individual emitters. This paper presents a techno-economic analysis of monoethanolamine-based post-combustion capture to explore opportunities over a diverse range of power and industrial applications. The following ranges were investigated: feed gas flow rate between 1-1000 kg ·s
, gas CO
concentrations of 2-42%
, capture rates of 70-99%, and interest rates of 2-20%. The economies of scale are evident when the flue gas flow rate is <20 kg ·s
and gas concentration is below 20%
. In most cases, increasing the capture rate from 90 to 95% has a negligible impact on capture cost, thereby reducing CO
emissions at virtually no additional cost. The majority of the investigated space has an operating cost fraction above 50%. In these instances, reducing the cost of capital (
, interest rate) has a minor impact on the capture cost. Instead, it would be more beneficial to reduce steam requirements. We also provide a surrogate model which can evaluate capture cost from inputs of the gas flow rate, CO
composition, capture rate, interest rate, steam cost, and electricity cost.

Synthesis and molecular targets of N-13-hydroxy-octadienoyl-ethanolamine, a novel endogenous bioactive 15-lipoxygenase-derived metabolite of N-linoleoyl-ethanolamine found in the skin and saliva

Francesco Tinto, Anne-Sophie Archambault, Élizabeth Dumais, Volatiana Rakotoarivelo, Magdalena Kostrzewa, Cyril Martin, Pier-Luc Plante, Yves Desjardins, Mélissa Simard, Roxane Pouliot, Luciano De Petrocellis, Alessia Ligresti, Vincenzo Di Marzo, Nicolas Flamand
PMID: 33915294   DOI: 10.1016/j.bbalip.2021.158954


N-Arachidonoyl-ethanolamine (AEA) is an endocannabinoid (eCB) and endogenous lipid mimicking many of the effects of Δ
-tetrahydrocannabinol, notably on brain functions, appetite, pain and inflammation. The eCBs and eCB-like compounds contain fatty acids, the main classes being the monoacylglycerols and the N-acyl-ethanolamines (NAEs). Thus, each long chain fatty acid likely exists under the form of a monoacylglycerol and NAE, as it is the case for arachidonic acid (AA) and linoleic acid (LA). Following their biosynthesis, AA and AEA can be further metabolized into additional eicosanoids, notably by the 15-lipoxygenase pathway. Thus, we postulated that NAEs possessing a 1Z,4Z-pentadiene motif, near their omega end, would be transformed into their 15-lipoxygenase metabolites. As a proof of concept, we investigated N-linoleoyl-ethanolamine (LAE). We successfully synthesized LEA and LEA-d
as well as their 15-lipoxygenase-derived derivatives, namely 13-hydroxy-9Z,11E-octadecadienoyl-N-ethanolamine (13-HODE-EA) and 13-HODE-EA-d
, using Novozyme 435 immobilized on acrylic resin and soybean lipoxygenase respectively. We also show that both human 15-lipoxygenase-1 and -2 can biosynthesize 13-HODE-EA. Co-incubation of LEA and LA with either human 15-lipoxygenase led to the biosynthesis of 13-HODE-EA and 13-HODE in a ratio equal to or greater than 3:1, indicating that LEA is preferred to LA by these enzymes. Finally, we show that 13-HODE-EA is found in human saliva and skin and is a weak although selective TRPV1 agonist. The full biological importance of 13-HODE-EA remains to be explored.

Experimental studies on CO

Muthumari Perumal, Dhanalakshmi Jayaraman, Ambedkar Balraj
PMID: 33721628   DOI: 10.1016/j.chemosphere.2021.130159


Solvent-based post-combustion CO
capture process is recently carried out using chemical absorption with aqueous blends of Monoethanolamine (MEA) and Ionic Liquids (IL) as promising solvents. In the present work, the blends of MEA and TetraButylAmmonium Hydroxide [TBA][OH] have been used for CO
absorption and desorption process. The solubility of CO
is investigated with aqueous mixtures for various carbon loading time by varying compositions of MEA and [TBA][OH] as 30 wt%, 28 wt%, 25 wt%, 20 wt% and 0 wt%, 2 wt%, 5 wt%, 10 wt% respectively. It increases with increasing IL concentration for all the aqueous mixtures. The solvent regeneration was also studied at different temperatures in order to recover and reuse the solvent for cyclic absorption. The slight decrease in CO
solubility was noted for 20 wt% MEA +10 wt% [TBA][OH] mixture. However, this mixture exhibits higher absorption/desorption rate and regeneration efficiency than other mixtures. The regeneration energy of this mixture was also calculated as 28.6 kJ/mol of CO
, which is 32% less than that of baseline 30 wt% MEA. Furthermore, the physicochemical properties such as density, viscosity and surface tension for all the solvent blends were studied experimentally.

Study on the desulfurization performance of iron/ethanolamine/deep eutectic solvent system

Xinpeng Liu, Baohua Wang, Yahui Qiu, Xiaole Dong, Yixin Song, Qingmei Meng, Menghong Li
PMID: 33725305   DOI: 10.1007/s11356-021-13487-4


Deep eutectic solvent (DES) was applied as the solvent of iron/alcohol amine system, and the prepared iron/ethanolamine/DES system was found to be a good desulfurizer for H
S removal. The absorbents were characterized by Fourier transform infrared spectroscopy. The iron/ethanolamine/DES system showed a significantly enhanced desulfurization performance compared with DES solution of iron or alcohol amine separately. Besides, the absorbents showed relatively stable desulfurization performance, which could keep a high H
S removal efficiency in a wide temperature range from 30-90°C. The iron/ethanolamine/DES system could be recycled for at least three times. The desulfurization product was analyzed by energy dispersive spectrum and X-ray diffraction, and the desulfurization product was identified as sulfur element.

Adsorption of Hydrophilic Amine-Based Protic Ionic Liquids on Iron-Based Substrates

Kotaro Kaneko, Masaaki Akamatsu, Kenichi Sakai, Hideki Sakai
PMID: 33583920   DOI: 10.5650/jos.ess20279


We synthesized hydrophilic amine-based protic ionic liquids (PILs) with hydroxy groups in their cations and anions, and characterized their adsorption at a solid (iron-based substrate) / aqueous solution interface. The IL samples employed in this study were triethanolamine lactate, diethanolamine lactate, and monoethanolamine lactate. Quartz crystal microbalance with dissipation monitoring (QCM-D) measurements revealed that the adsorption mass of the hydrophilic PILs was larger than that of the comparative materials, including a non-IL sample (1,2,6-hexanetriol) and an OH-free sample in the cations (triethylamine lactate). Additionally, an increase in the number of hydroxy groups in the cations resulted in an increased adsorption mass. Force curve measurements by atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) measurements proved the high adsorption density of the hydrophilic PILs on the iron-based substrate. A decreased kinetic friction coefficient was also observed in the hydrophilic PIL systems. Moreover, hydrophilic PILs are expected to have potential applications as water-soluble lubricants and additives for metal surface treatments.

Unravelling the Molecular Mechanisms Underlying the Protective Effect of Lactate on the High-Pressure Resistance of

Cristina Serra-Castelló, Ilario Ferrocino, Anna Jofré, Luca Cocolin, Sara Bover-Cid, Kalliopi Rantsiou
PMID: 33946460   DOI: 10.3390/biom11050677


Formulations with lactate as an antimicrobial and high-pressure processing (HPP) as a lethal treatment are combined strategies used to control
in cooked meat products. Previous studies have shown that when HPP is applied in products with lactate, the inactivation of
is lower than that without lactate. The purpose of the present work was to identify the molecular mechanisms underlying the piezo-protection effect of lactate. Two
strains (CTC1034 and EGDe) were independently inoculated in a cooked ham model medium without and with 2.8% potassium lactate. Samples were pressurized at 400 MPa for 10 min at 10 °C. Samples were subjected to RNA extraction, and a shotgun transcriptome sequencing was performed. The short exposure of
cells to lactate through its inoculation in a cooked ham model with lactate 1h before HPP promoted a shift in the pathogen's central metabolism, favoring the metabolism of propanediol and ethanolamine together with the synthesis of the B12 cofactor. Moreover, the results suggest an activated methyl cycle that would promote modifications in membrane properties resulting in an enhanced resistance of the pathogen to HPP. This study provides insights on the mechanisms developed by
in response to lactate and/or HPP and sheds light on the understanding of the piezo-protective effect of lactate.

Choline transporter-like proteins 1 and 2 are newly identified plasma membrane and mitochondrial ethanolamine transporters

Adrian Taylor, Sophie Grapentine, Jasmine Ichhpuniani, Marica Bakovic
PMID: 33789160   DOI: 10.1016/j.jbc.2021.100604


The membrane phospholipids phosphatidylcholine and phosphatidylethanolamine (PE) are synthesized de novo by the CDP-choline and CDP-ethanolamine (Kennedy) pathway, in which the extracellular substrates choline and ethanolamine are transported into the cell, phosphorylated, and coupled with diacylglycerol to form the final phospholipid product. Although multiple transport systems have been established for choline, ethanolamine transport is poorly characterized and there is no single protein assigned a transport function for ethanolamine. The solute carriers 44A (SLC44A) known as choline transporter-like proteins-1 and -2 (CTL1 and CTL2) are choline transporter at the plasma membrane and mitochondria. We report a novel function of CTL1 and CTL2 in ethanolamine transport. Using the lack or the gain of gene function in combination with specific antibodies and transport inhibitors we established two distinct ethanolamine transport systems of a high affinity, mediated by CTL1, and of a low affinity, mediated by CTL2. Both transporters are Na
-independent ethanolamine/H
antiporters. Primary human fibroblasts with separate frameshift mutations in the CTL1 gene (M1= SLC44A1
and M2= SLC44A1
) are devoid of CTL1 ethanolamine transport but maintain unaffected CTL2 transport. The lack of CTL1 in M2 cells reduced the ethanolamine transport, the flux through the CDP-ethanolamine Kennedy pathway, and PE synthesis. In contrast, overexpression of CTL1 in M2 cells improved ethanolamine transport and PE synthesis. These data firmly establish that CTL1 and CTL2 are the first identified ethanolamine transporters in whole cells and mitochondria, with intrinsic roles in de novo PE synthesis by the Kennedy pathway and intracellular redistribution of ethanolamine.

The Intestinal Fatty Acid-Enteroendocrine Interplay, Emerging Roles for Olfactory Signaling and Serotonin Conjugates

Jocelijn Meijerink
PMID: 33807994   DOI: 10.3390/molecules26051416


Intestinal enteroendocrine cells (EECs) respond to fatty acids from dietary and microbial origin by releasing neurotransmitters and hormones with various paracrine and endocrine functions. Much has become known about the underlying signaling mechanisms, including the involvement of G-protein coupled receptors (GPCRs), like free fatty acids receptors (FFARs). This review focusses on two more recently emerging research lines: the roles of odorant receptors (ORs), and those of fatty acid conjugates in gut. Odorant receptors belong to a large family of GPCRs with functional roles that only lately have shown to reach beyond the nasal-oral cavity. In the intestinal tract, ORs are expressed on serotonin (5-HT) and glucagon-like-peptide-1 (GLP-1) producing enterochromaffin and enteroendocrine L cells, respectively. There, they appear to function as chemosensors of microbiologically produced short-, and branched-chain fatty acids. Another mechanism of fatty acid signaling in the intestine occurs via their conjugates. Among them, conjugates of unsaturated long chain fatty acids and acetate with 5-HT,
-acyl serotonins have recently emerged as mediators with immune-modulatory effects. In this review, novel findings in mechanisms and molecular players involved in intestinal fatty acid biology are highlighted and their potential relevance for EEC-mediated signaling to the pancreas, immune system, and brain is discussed.

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